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molecular formula C7H16N2O B8436115 N',N'-dimethylpivalohydrazide

N',N'-dimethylpivalohydrazide

Cat. No. B8436115
M. Wt: 144.21 g/mol
InChI Key: CSBFOUOQPHHERE-UHFFFAOYSA-N
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Patent
US08962876B2

Procedure details

A 500-mL round bottomed flask was charged with 1,1-dimethylhydrazine (3.88 mL, 50 mmol), triethylamine (7.52 mL, 53 mmol), and diethyl ether (250 mL). To this stirred solution at 0° C. was slowly added pivaloylchloride (6.28 mL, 50 mmol). The resultant white suspension was stirred at ambient temperature for 18 h. This suspension was then filtered through a sintered glass funnel to afford a colorless solution. The volatile components were then removed and the resultant white solid was sublimed at 65° C./0.05 Torr to afford LtBu,NMe2H as colorless crystals (6.95 g, 96%): mp 120-122° C.
Quantity
3.88 mL
Type
reactant
Reaction Step One
Quantity
7.52 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
6.28 mL
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:4])[NH2:3].C(N(CC)CC)C.[C:12](Cl)(=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14]>C(OCC)C>[CH3:1][N:2]([CH3:4])[NH:3][C:12](=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
3.88 mL
Type
reactant
Smiles
CN(N)C
Name
Quantity
7.52 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
6.28 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resultant white suspension was stirred at ambient temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
FILTRATION
Type
FILTRATION
Details
This suspension was then filtered through a sintered glass funnel
CUSTOM
Type
CUSTOM
Details
to afford a colorless solution
CUSTOM
Type
CUSTOM
Details
The volatile components were then removed
CUSTOM
Type
CUSTOM
Details
was sublimed at 65° C.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN(NC(C(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.95 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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